molecular formula C9H11Cl2N3O B13764256 4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride CAS No. 75159-15-8

4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride

Cat. No.: B13764256
CAS No.: 75159-15-8
M. Wt: 248.11 g/mol
InChI Key: CVEPMUUHPHIQSF-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride (CAS: 32434-42-7) features an aminomethyl (-CH2NH2) group at position 3 and exists as a dihydrochloride salt, enhancing its solubility and stability. This compound is structurally related to febrifugine dihydrochloride, a known antimalarial agent . Its synthesis typically involves cyclization reactions of anthranilic acid derivatives with hydrazine hydrate or other nitrogen nucleophiles, followed by salt formation with hydrochloric acid .

Key properties include:

  • Molecular formula: C16H19N3O3·2HCl
  • Melting point: 220–222°C (decomposition)
  • Biological activity: Antimalarial (linked to febrifugine derivatives) .

Properties

CAS No.

75159-15-8

Molecular Formula

C9H11Cl2N3O

Molecular Weight

248.11 g/mol

IUPAC Name

3-(aminomethyl)quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C9H9N3O.2ClH/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13;;/h1-4,6H,5,10H2;2*1H

InChI Key

CVEPMUUHPHIQSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone core is typically synthesized via cyclization reactions involving anthranilic acid or its derivatives. Classical methods include:

Salt Formation: Dihydrochloride Preparation

The final step to obtain the dihydrochloride salt involves:

  • Treatment with Hydrochloric Acid : The free base form of the aminomethyl quinazolinone is treated with HCl, usually in an organic solvent or aqueous medium, to form the dihydrochloride salt. This enhances the compound's solubility and stability, which is critical for pharmaceutical applications.

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Description Reagents/Conditions Yield Range (%) Notes
1 Cyclization of anthranilic acid with formamide Heating at 180-200°C, neat or in solvent 60-80 Classical Niementowski method
2 Formation of quinazolinone core via P₂O₅-mediated cyclization Methyl 2-acylaminobenzoate, amine hydrochloride, P₂O₅, 180°C, 45 min 50-75 Efficient for substituted quinazolinones
3 Mannich reaction to introduce 3-(aminomethyl) group Formaldehyde, secondary amine, acidic or neutral medium, reflux or microwave 70-85 Microwave-assisted synthesis improves rate and yield
4 Conversion to dihydrochloride salt Treatment with HCl in solvent >90 (salt formation) Enhances solubility and stability

Alternative and Advanced Synthetic Techniques

One-Pot and Microwave-Assisted Synthesis

  • One-Pot Reactions : Combining multiple steps in a single reaction vessel reduces time and purification steps. For example, simultaneous formation of the quinazolinone core and Mannich reaction in one pot has been reported.
  • Microwave-Assisted Synthesis : Microwave irradiation accelerates reaction kinetics, often enabling completion within minutes to hours compared to conventional reflux methods, with yields between 70-85%.

Cross-Coupling and Functional Group Modifications

  • Pd-catalyzed cross-coupling reactions have been employed to introduce aryl groups on quinazolinone derivatives, although specific application to 3-(aminomethyl) derivatives is less common.
  • Functionalization at positions 2 and 3 of the quinazolinone ring allows for diverse derivatives with enhanced biological activity.

Reaction Mechanisms Overview

  • Cyclization : Involves nucleophilic attack of the amino group of anthranilic acid on formamide or acyl derivatives, followed by dehydration to form the quinazolinone ring.
  • Mannich Reaction : The quinazolinone nitrogen or adjacent carbon acts as a nucleophile attacking the iminium ion formed from formaldehyde and amine, resulting in aminomethyl substitution at the 3-position.
  • Salt Formation : Protonation of the amine groups by hydrochloric acid yields the dihydrochloride salt.

Case Studies and Research Highlights

Study Focus Methodology Key Findings
Journal of Organic Chemistry (Recent) Antitumor activity of quinazolinone derivatives Synthesis via Mannich reaction and biological assays Significant reduction in cancer cell viability, highlighting synthetic route efficacy
Slovak Scientists (Scheme 7) Aminoquinazoline derivatives synthesis Fusion of 4-chloroquinazoline with primary/secondary amines Rapid reaction protocols yielding high-purity aminoquinazolines with good yields
Single-step synthesis using substituted 1,3,4-thiadiazoles Efficient synthesis of 4(3H)-quinazolinones Cyclization of anthranilic acid with substituted amines High-yield synthesis of biologically active derivatives

Summary Table of Preparation Methods

Preparation Step Method Advantages Limitations Typical Yield (%)
Quinazolinone core formation Niementowski synthesis (anthranilic acid + formamide) Simple, classical Requires high temperature, longer times 60-80
Quinazolinone core formation P₂O₅-mediated cyclization Efficient for substituted derivatives Harsh conditions, P₂O₅ handling 50-75
Aminomethyl substitution Mannich reaction (formaldehyde + amine) High selectivity, microwave-assisted Requires careful control of conditions 70-85
Salt formation HCl treatment Enhances solubility and stability Requires purification >90

Chemical Reactions Analysis

Functionalization at the Aminomethyl Group

The 3-(aminomethyl) substituent enables further derivatization through nucleophilic reactions.

Reaction Type Conditions Reagents Product Application Reference
AcylationRT, DCMAcetic anhydride–CH₂NHAcBioactivity modulation
AlkylationReflux, K₂CO₃Alkyl halides–CH₂NR₂Anticancer agents
CondensationEtOH, ΔCarbonyl compoundsSchiff basesAntimicrobials

Key Findings :

  • Acylation : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .

  • Schiff Base Formation : Derivatives exhibit antimicrobial activity against gram-negative bacteria (e.g., E. coli) .

Electrophilic Aromatic Substitution

The quinazolinone nucleus undergoes substitution at positions 6 and 8 due to electron-deficient aromatic rings.

Reaction Type Conditions Reagents Position Reference
BrominationFeBr₃, ΔBr₂C6, C8
NitrationH₂SO₄/HNO₃NO₂⁺C6

Key Findings :

  • Bromination at C6 and C8 increases antioxidant activity (DPPH radical scavenging) .

  • Nitro derivatives show enhanced antitubercular activity in in silico studies .

Reduction and Oxidation

The aminomethyl group and quinazolinone core participate in redox reactions.

Reaction Type Conditions Reagents Product Reference
OxidationH₂O₂, Fe²⁺–CH₂NH₂ → –CH₂NONitroso derivatives
ReductionNaBH₄, MeOH–CH₂NO → –CH₂NH₂Amine regeneration

Key Findings :

  • Oxidized nitroso derivatives exhibit inhibitory activity against EGFR kinase (IC₅₀: nanomolar range) .

Biological Activity Correlation

Structural modifications directly influence pharmacological properties:

Modification Biological Activity Mechanism Reference
–CH₂NH₂ → –CH₂NHAcImproved CNS penetrationLipophilicity increase
C6 BrominationAntioxidant activityRadical scavenging
Schiff base formationAntimicrobialMembrane disruption

Scientific Research Applications

4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of quinazolinones are highly dependent on substitution patterns. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Key Functional Groups Biological Activity Reference
3-(Aminomethyl)-4(3H)-quinazolinone dihydrochloride 3-(CH2NH2), dihydrochloride Aminomethyl, salt form Antimalarial
UR-9825 (7-Chloro-3-triazole derivative) 7-Cl, triazole side chain Halogen, azole Antifungal (broad-spectrum)
8-Chloro-3-methyl-4(3H)-quinazolinone 3-CH3, 8-Cl Methyl, halogen Not reported (structural study)
3-Methylquinazolinone derivatives 3-CH3 Methyl Structure-activity studies
2-Methyl-4(3H)-quinazolinone 2-CH3 Methyl Analgesic, anti-inflammatory
Antimalarial Activity

The dihydrochloride salt of 3-(aminomethyl)-4(3H)-quinazolinone demonstrates potent antimalarial effects, likely due to its ability to disrupt parasite metabolism. Febrifugine derivatives (e.g., CAS 32434-42-7) are historically used in traditional medicine for malaria treatment .

Antifungal Activity

UR-9825 (7-chloro derivative) exhibits superior in vitro activity against Candida and Aspergillus species compared to fluconazole, attributed to its halogen and triazole substituents enhancing target (CYP51) binding .

Analgesic and Anti-inflammatory Effects

2-Methyl-4(3H)-quinazolinone derivatives show moderate analgesic activity, likely mediated through COX inhibition, whereas 3-substituted analogs (e.g., aminomethyl) lack this effect, highlighting positional dependence .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Stability
3-(Aminomethyl)-dihydrochloride 220–222 (dec.) High (aqueous) Stable (salt form)
UR-9825 Not reported Lipophilic Moderate (short t1/2)
8-Chloro-3-methyl Not reported Low (organic) Stable
3-Methyl derivatives 150–160 Moderate (DMSO) Hygroscopic

Structure-Activity Relationships (SAR)

  • Position 3 substituents: Aminomethyl groups enhance solubility and antimalarial activity, while methyl groups are inert in this context .
  • Halogenation : Chlorine at position 7 (UR-9825) boosts antifungal potency but reduces metabolic stability .
  • Salt formation: Dihydrochloride salts improve bioavailability compared to neutral quinazolinones .

Biological Activity

4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride is a compound belonging to the quinazolinone class, characterized by its fused bicyclic structure comprising a benzene and a pyrimidine ring. This compound exhibits a variety of biological activities, making it a significant subject of study in medicinal chemistry. The presence of multiple functional groups, including amine and hydrochloride moieties, enhances its solubility and potential interactions within biological systems.

Chemical Structure and Properties

The chemical structure of 4(3H)-quinazolinone is pivotal to its biological activity. The compound features:

  • Amino groups : Contributing to solubility and biological interactions.
  • Hydrochloride ions : Enhancing stability and solubility in aqueous environments.

This structural complexity allows for diverse pharmacological applications.

Biological Activities

4(3H)-Quinazolinone derivatives have been extensively studied for various biological activities, including:

  • Antimicrobial Activity : Effective against both gram-positive and gram-negative bacteria. For instance, derivatives have shown significant antibacterial properties against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. Studies have demonstrated IC50 values in the nanomolar range for certain quinazolinones .
  • Anti-inflammatory and Analgesic Effects : Compounds have been shown to reduce inflammation and pain in animal models .
  • Anticonvulsant Activity : Certain derivatives exhibit anticonvulsant properties by interacting with AMPA receptors .

Case Studies

  • Antibacterial Activity : A study evaluated various 4(3H)-quinazolinone derivatives against common bacterial strains. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity, particularly against gram-positive bacteria .
  • Anticancer Research : Research focused on quinazolinone derivatives targeting EGFR demonstrated promising results in inhibiting cancer cell proliferation. The introduction of specific functional groups significantly improved the inhibitory activity compared to parent compounds .
  • Anti-inflammatory Studies : In experiments involving animal models, certain quinazolinone derivatives showed a reduction in paw edema and writhing reflexes, indicating effective analgesic and anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological efficacy of 4(3H)-quinazolinones can be attributed to their structure-activity relationship (SAR). Key findings include:

Substituent PositionEffect on Activity
Position 2Essential for antibacterial activity
Position 3Influences anti-inflammatory effects
Position 6Modulates anticancer activity

The presence of electronegative atoms at specific positions has been shown to enhance biological interactions, leading to increased potency against targeted pathways.

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